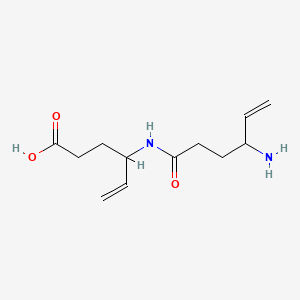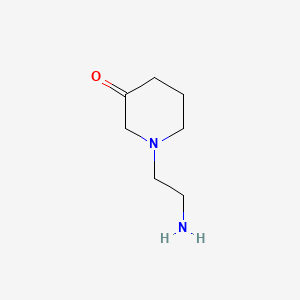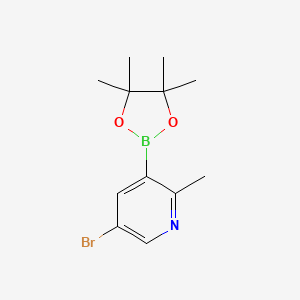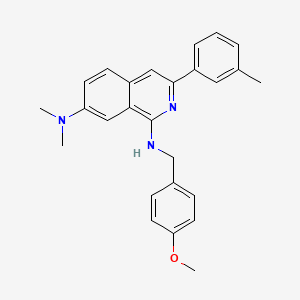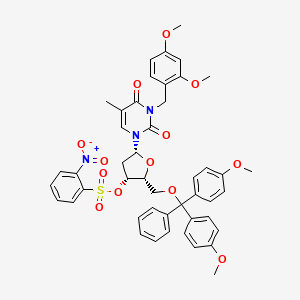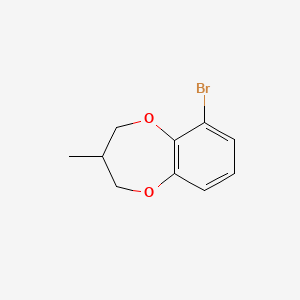
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine, commonly abbreviated as 6-Br-3-Me-3,4-DHD, is a heterocyclic aromatic compound that has been extensively studied in the scientific community due to its potential applications in organic synthesis and medicinal chemistry. This compound is an important building block in the synthesis of various pharmaceuticals and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine is a compound of interest due to its potential in synthesizing derivatives with diverse biological activities. An example of its application can be seen in the synthesis of substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines, which are recognized for their biological properties, including adrenergic stimulant and bronchial dilator activities. These derivatives have also been explored for their antifungal properties, exemplified by strobilurins I and K, showcasing the versatility of the compound in medicinal chemistry (Damez et al., 2001).
Antimicrobial and Anti-inflammatory Applications
Further exploration into the derivatives of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine has led to the discovery of compounds with significant antimicrobial and anti-inflammatory properties. For instance, novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones synthesized from this compound have shown potent antimicrobial activity against common pathogens and demonstrated significant anti-inflammatory and analgesic activities, suggesting potential therapeutic applications in treating infections and inflammatory conditions (Rajanarendar et al., 2013).
Protein-Tyrosine Kinase Inhibition
The compound's derivatives have also been investigated for their role in inhibiting protein-tyrosine kinases (PTKs), which are key players in signal transduction pathways related to cancer. Synthesis and activity evaluation of new 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives as PTK inhibitors highlight the potential of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine derivatives in the development of new anticancer therapies (Li et al., 2017).
Eigenschaften
IUPAC Name |
6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-12-9-4-2-3-8(11)10(9)13-6-7/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQYBLHUCPEMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C(=CC=C2)Br)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718408 |
Source


|
| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |
CAS RN |
1345471-19-3 |
Source


|
| Record name | 2H-1,5-Benzodioxepin, 6-bromo-3,4-dihydro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B580318.png)

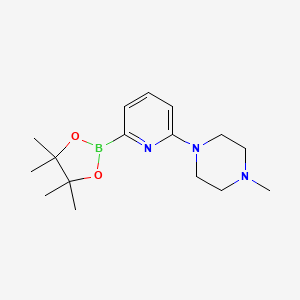
![7-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B580322.png)
